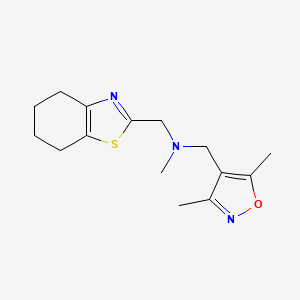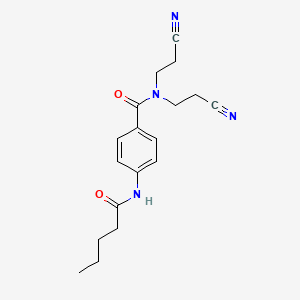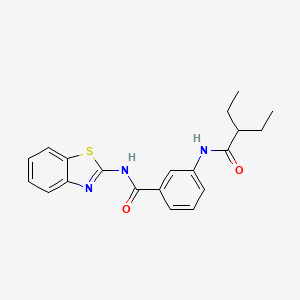![molecular formula C26H33N5OS B4152209 N-(1-adamantyl)-2-[[4-ethyl-5-[(2-methyl-1H-indol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B4152209.png)
N-(1-adamantyl)-2-[[4-ethyl-5-[(2-methyl-1H-indol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide
Overview
Description
N-(1-adamantyl)-2-[[4-ethyl-5-[(2-methyl-1H-indol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide is a synthetic compound that belongs to the class of adamantyl derivatives This compound is characterized by its complex structure, which includes an adamantyl group, an indole moiety, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-adamantyl)-2-[[4-ethyl-5-[(2-methyl-1H-indol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide typically involves multiple steps. The process begins with the preparation of the key intermediates, which include the adamantyl group, the indole moiety, and the triazole ring. These intermediates are then coupled together under specific reaction conditions to form the final compound.
Preparation of Adamantyl Group: The adamantyl group can be synthesized from adamantane through a series of reactions, including halogenation and substitution reactions.
Preparation of Indole Moiety: The indole moiety is synthesized from aniline derivatives through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Preparation of Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.
The final coupling reaction involves the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(1-adamantyl)-2-[[4-ethyl-5-[(2-methyl-1H-indol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the indole or triazole rings are replaced with other substituents using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products
Scientific Research Applications
N-(1-adamantyl)-2-[[4-ethyl-5-[(2-methyl-1H-indol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(1-adamantyl)-2-[[4-ethyl-5-[(2-methyl-1H-indol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects, or it may interact with microbial enzymes, resulting in antimicrobial activity.
Comparison with Similar Compounds
N-(1-adamantyl)-2-[[4-ethyl-5-[(2-methyl-1H-indol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide can be compared with other similar compounds, such as:
N-1-adamantyl-1H-indole-3-carboxamide: This compound has a similar adamantyl and indole structure but lacks the triazole ring.
N-1-adamantyl-1H-indazole-3-carboxamide: This compound contains an indazole ring instead of an indole ring.
This compound derivatives: Various derivatives with different substituents on the indole or triazole rings.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(1-adamantyl)-2-[[4-ethyl-5-[(2-methyl-1H-indol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N5OS/c1-3-31-23(11-21-16(2)27-22-7-5-4-6-20(21)22)29-30-25(31)33-15-24(32)28-26-12-17-8-18(13-26)10-19(9-17)14-26/h4-7,17-19,27H,3,8-15H2,1-2H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBYWOYZUQRGPLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC23CC4CC(C2)CC(C4)C3)CC5=C(NC6=CC=CC=C65)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{3-[6-(4-methylphenyl)-3-oxo-2,3,4,5-tetrahydro-4-pyridazinyl]-1H-indol-1-yl}propanenitrile](/img/structure/B4152141.png)
![2-hydroxy-5-{[(5-oxo-2-phenyltetrahydro-3-furanyl)carbonyl]amino}benzoic acid](/img/structure/B4152145.png)
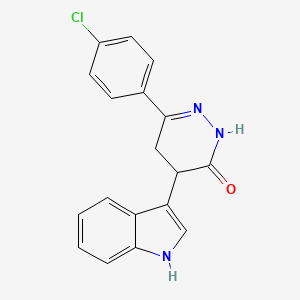
![2-[(3,4-Dimethoxyphenyl)methyl-methylamino]ethanol;hydrochloride](/img/structure/B4152157.png)
![2-[1,3-Benzodioxol-5-ylmethyl(methyl)amino]ethanol;hydrochloride](/img/structure/B4152163.png)
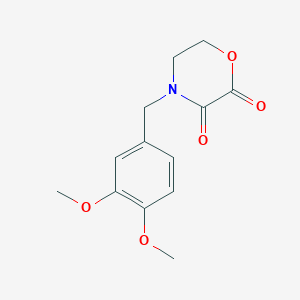
![2-[Cyclohexyl-[(3,4-dimethoxyphenyl)methyl]amino]ethyl acetate;hydrochloride](/img/structure/B4152178.png)
![4-chloro-2-[3-oxo-1-phenyl-3-(1-pyrrolidinyl)propyl]phenol](/img/structure/B4152189.png)
![4-(4-nitrobenzyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4152191.png)
![4-[(4-IODOPHENYL)METHYL]-4-AZATRICYCLO[5.2.2.0(2),?]UNDEC-8-ENE-3,5-DIONE](/img/structure/B4152203.png)
![4-(4-nitrobenzyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B4152205.png)
